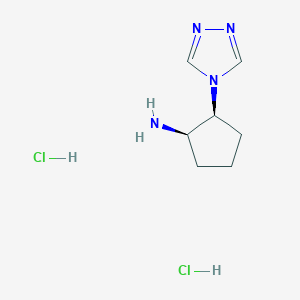

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-(1,2,4-triazol-4-yl)cyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-6-2-1-3-7(6)11-4-9-10-5-11;;/h4-7H,1-3,8H2;2*1H/t6-,7+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKRAPDKCJAMGS-VJBFUYBPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2C=NN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N2C=NN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Triazole Group:

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the triazole or cyclopentane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce various functional groups onto the triazole or cyclopentane ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit antimicrobial properties. The compound has been studied for its potential as an antifungal agent, particularly against strains resistant to conventional treatments. Triazoles function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have shown that derivatives similar to Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride possess significant antifungal activity against Candida species and Aspergillus spp. .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Research has shown that triazole derivatives can inhibit specific pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The mechanism involves the modulation of cytokine release and the inhibition of inflammatory mediators .

Pharmacological Studies

Neurological Applications

Recent studies have explored the neuroprotective effects of triazole compounds. This compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis .

Analgesic Effects

The compound has been evaluated for its analgesic properties. Animal studies indicate that it may modulate pain pathways effectively, providing relief from chronic pain conditions. The underlying mechanism appears to involve the inhibition of pain signaling pathways at the spinal cord level .

Data Tables

Case Studies

-

Antifungal Efficacy Study

A study conducted on various triazole derivatives demonstrated that compounds structurally similar to this compound exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) significantly lower than those of existing antifungal agents . -

Neuroprotection in Animal Models

In a controlled trial involving mice with induced neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The study highlighted its potential as a therapeutic agent in neurodegenerative disorders . -

Pain Management Research

A recent pharmacological study assessed the analgesic efficacy of the compound in a rat model of chronic pain. Results indicated a significant reduction in pain scores compared to baseline measurements, suggesting its potential role in pain management therapies .

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities but exhibit distinct pharmacological and physicochemical properties due to variations in substituents, stereochemistry, and functional groups:

Physicochemical and Electronic Properties

- Triazole Position: The 4H-triazol-4-yl group in the target compound is a stronger hydrogen bond acceptor compared to triazol-3-yl analogues, as inferred from retention behavior studies of flavonoids (where hydroxyl group positions influence polarity and hydrogen bonding) .

- Hydrogen Bonding : The hydroxyl group in the rac compound (CAS 2044705-65-7) enhances solubility but may reduce metabolic stability due to susceptibility to glucuronidation.

- LogP and Solubility: The target compound’s logP is likely lower than its non-salt form but higher than the hydroxylated analogue (CAS 2044705-65-7). Dihydrochloride salts generally improve aqueous solubility, critical for oral administration .

Biological Activity

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane core substituted with a triazole moiety. The structural formula can be represented as follows:

This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

- Antimicrobial Activity : The triazole group is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. This mechanism is similar to that observed in antifungal agents like fluconazole.

- Antitumor Activity : Some studies have indicated that compounds containing triazole rings can exhibit antiproliferative effects against cancer cell lines by inducing apoptosis and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for the compound and related triazole derivatives:

Case Studies

- Anticancer Activity : A study evaluated the activity of triazole derivatives against MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects through apoptosis induction and cell cycle modulation .

- Antifungal Properties : Research on related triazole compounds demonstrated their effectiveness against various fungal pathogens. The mechanism involved the disruption of ergosterol synthesis, leading to increased membrane permeability and cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves cyclization and alkylation reactions starting from cyclopentanone derivatives. Key steps include:

- Cyclopentane backbone functionalization : Introduce the triazole moiety via nucleophilic substitution or click chemistry .

- Amine protection/deprotection : Use tert-butyloxycarbonyl (Boc) or other protecting groups to prevent side reactions during synthesis .

- Purification : Employ column chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt with ≥95% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., characteristic cyclopentane proton signals at δ 1.5–2.5 ppm) .

Q. What analytical techniques are critical for characterizing this compound’s stereochemistry and stability?

- Techniques :

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., amylose- or cellulose-based columns) to confirm the (1R,2S) configuration .

- Mass spectrometry (LC-MS) : Detect molecular ions ([M+H]) and fragmentation patterns to rule out impurities .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition temperature >200°C indicates suitability for high-temperature reactions) .

Q. What safety protocols are essential for handling this compound in the lab?

- Hazard Mitigation :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H315/H319 for irritation) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory irritation risk, H335) .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between in vitro and in vivo studies?

- Experimental Design :

- In vitro assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (e.g., IC) to target receptors (e.g., GPCRs) .

- In vivo validation : Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models to correlate receptor occupancy with functional outcomes .

- Troubleshooting : Discrepancies may arise from metabolite interference or blood-brain barrier penetration limitations. Use LC-MS/MS to quantify intact compound vs. metabolites in biological matrices .

Q. What strategies are effective for enantiomeric resolution of structurally related cyclopentane derivatives?

- Methodology :

- Chiral resolving agents : Employ di-p-toluoyl-D-tartaric acid to form diastereomeric salts, separable via crystallization .

- Dynamic kinetic resolution (DKR) : Use transition-metal catalysts (e.g., Ru-based) to racemize undesired enantiomers during synthesis .

- Validation : Compare optical rotation values ([α]) and circular dichroism (CD) spectra with reference standards .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with receptor active sites (e.g., triazole moiety interacting with catalytic residues) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

- Validation : Cross-validate with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Q. What are the key considerations for scaling up synthesis without compromising stereochemical integrity?

- Process Optimization :

- Catalyst selection : Use asymmetric catalysts (e.g., Jacobsen’s Mn-salen complexes) to maintain enantiomeric excess (ee) >99% at scale .

- Reactor design : Ensure efficient mixing and temperature control (±2°C) to prevent epimerization during exothermic steps .

- Quality control : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring of reaction progress .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across cell lines?

- Hypothesis Testing :

- Cell line variability : Test in isogenic cell lines (e.g., wild-type vs. p53-null) to identify genetic factors influencing toxicity .

- Assay interference : Rule out false positives by comparing MTT, ATP-lite, and trypan blue exclusion assays .

- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify differentially expressed genes linked to cytotoxicity pathways .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (after recrystallization) | |

| HPLC Purity | 95.2% (C18, 0.1% TFA in H2O/MeCN) | |

| Thermal Stability | Decomposition at 215°C (TGA) | |

| Enantiomeric Excess (ee) | 98.5% (chiral HPLC, Chiralpak AD-H column) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.